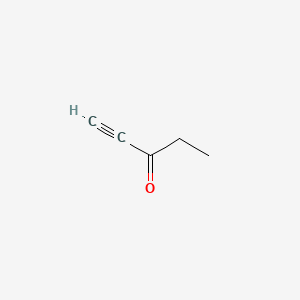

Pent-1-yn-3-one

Description

Significance of Cross-Conjugated Enynones in Synthetic Chemistry

Cross-conjugated enynones, with Pent-1-yn-3-one as a prime example, are of considerable importance in synthetic organic chemistry due to their unique electronic properties and diverse reactivity. The presence of an electron-withdrawing carbonyl group flanked by two different unsaturated systems, an alkene and an alkyne, creates a molecule with multiple electrophilic centers. This allows for a wide range of nucleophilic additions and cycloaddition reactions, making them valuable precursors for the synthesis of complex molecular architectures. mdpi.com

The synthetic utility of cross-conjugated enynones lies in their ability to serve as building blocks for a variety of carbocyclic and heterocyclic compounds. mdpi.com These resulting structures are often found in pharmaceuticals, natural products, and materials science. For instance, these compounds can undergo cyclocondensation reactions with hydrazines to regioselectively produce pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

Modern synthetic methods, such as palladium-catalyzed Sonogashira coupling of α,β-unsaturated acid derivatives, have provided efficient and versatile routes to a wide array of cross-conjugated enynones. mdpi.com This accessibility has further expanded their application in the synthesis of highly functionalized and complex molecules. The reactivity of the double and triple bonds can be selectively targeted, allowing for a stepwise construction of intricate molecular frameworks.

Historical Context of Pent-1-yn-3-one Research

The exploration of acetylenic ketones, the broader class to which Pent-1-yn-3-one belongs, has a history rooted in the mid-20th century. Early research into the synthesis of these compounds laid the groundwork for the development and understanding of molecules like Pent-1-yn-3-one.

Pioneering work in the 1940s by chemists such as Bowden, Heilbron, Jones, and McCombie established fundamental methods for the preparation of α,β-acetylenic ketones. One of the early successful approaches involved the oxidation of secondary acetylenic carbinols. This method provided a viable route to access these valuable synthetic intermediates.

Another significant early method for the synthesis of acetylenic ketones involved the reaction of acetylenic Grignard reagents with acid anhydrides or acid chlorides. These early investigations were crucial in establishing the fundamental reactivity of acetylenic compounds and providing the initial access to a range of ethynyl (B1212043) ketones. While specific early research singling out Pent-1-yn-3-one is not extensively documented in readily available literature, its synthesis and reactivity would have been understood within the broader context of these foundational studies on acetylenic ketones. The development of these general synthetic strategies paved the way for the eventual specific preparation and utilization of Pent-1-yn-3-one and other cross-conjugated enynones in more complex synthetic endeavors.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Pent-1-yn-3-one |

| Ethyl ethynyl ketone |

Structure

3D Structure

Properties

IUPAC Name |

pent-1-yn-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-5(6)4-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCOTHPVQOTZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167797 | |

| Record name | Pent-1-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-62-8 | |

| Record name | Pent-1-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-1-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-1-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pent 1 Yn 3 One and Its Key Derivatives

Classical Approaches to Enynone Scaffold Construction

Classical methods for constructing the enynone framework rely on fundamental organic reactions that form carbon-carbon bonds and introduce unsaturation.

Condensation Reactions with Alkyne Precursors

Condensation reactions are a cornerstone of classical organic synthesis, enabling the formation of new carbon-carbon bonds with the elimination of a small molecule, typically water. For enynone synthesis, these reactions often involve the condensation of an alkyne-containing precursor with a carbonyl compound or its derivative. For instance, aldol (B89426) condensations and related reactions can be adapted to create the enynone structure. A general approach involves the reaction between an alkyne and an aldehyde or ketone, often under basic or acidic conditions, followed by dehydration to yield the α,β-unsaturated carbonyl system organic-chemistry.orgsrmist.edu.inlibretexts.orglibretexts.org.

One such strategy involves the reaction of alkynes with carbonyl compounds. For example, propiolates (esters of propiolic acid) and ynones are versatile precursors. Propiolates are often synthesized via acid-catalyzed esterification of propiolic acid or O-alkylation of its carboxylate salt nih.govacs.org. Ynones can be synthesized through various pathways, including the transition metal-catalyzed coupling of terminal alkynes with acyl chlorides or the reaction of metalated alkynes with Weinreb–Nahm amides nih.govacs.org. While direct condensation of simple alkynes with acetone (B3395972) to form Pent-1-yn-3-one is mentioned as a possibility, specific details often involve activated alkynes or specific reaction conditions ontosight.ai.

Dehydrohalogenation Strategies for Unsaturation Introduction

Dehydrohalogenation is a classic method for introducing unsaturation, specifically double and triple bonds, into organic molecules by eliminating hydrogen halide (HX) libretexts.orgtaylorandfrancis.comchemistrywithdrsantosh.comaakash.ac.in. This process typically involves treating alkyl halides or dihaloalkanes with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂).

To synthesize alkynes, vicinal or geminal dihaloalkanes are subjected to double dehydrohalogenation. For example, the conversion of a dihaloalkane to an alkyne requires two sequential E2 elimination reactions, often using strong bases and elevated temperatures libretexts.orgaakash.ac.in. This strategy can be employed to introduce the triple bond characteristic of Pent-1-yn-3-one. If a precursor molecule contains halogen atoms at appropriate positions, dehydrohalogenation can be used to form the alkyne moiety or the conjugated enone system organic-chemistry.orglibretexts.orgtaylorandfrancis.comchemistrywithdrsantosh.comaakash.ac.in. For instance, a sequence involving bromination of an alkene followed by double dehydrobromination can lead to an alkyne doubtnut.com.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective routes to complex molecules. The construction of enynones, including Pent-1-yn-3-one, benefits greatly from these advancements.

Palladium-Catalyzed Cross-Coupling Reactions, e.g., Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides researchgate.netresearchgate.net. This reaction typically involves a palladium catalyst, a copper co-catalyst, and a base, forming a C(sp)-C(sp²) or C(sp)-C(sp³) bond. The Sonogashira coupling is widely used for the synthesis of conjugated enynones and related structures researchgate.netresearchgate.net. For example, it can be employed to couple terminal alkynes with halo-carbonyl compounds or their precursors to construct the enynone scaffold. The reaction is known for its broad substrate scope and functional group tolerance researchgate.netresearchgate.net.

Gold(I)-Catalyzed Transformations and Hydrations of Ynones

Gold(I) catalysis has emerged as a significant area in alkyne chemistry, enabling a variety of transformations, including cycloisomerizations, additions, and rearrangements researchgate.netdntb.gov.ua. Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack. The hydration of ynones, for instance, can be catalyzed by gold(I) complexes, leading to the formation of 1,3-dicarbonyl compounds. While direct gold-catalyzed synthesis of Pent-1-yn-3-one might not be as common as other methods, gold catalysis plays a crucial role in the broader synthesis of ynones and related functionalized alkynes researchgate.netdntb.gov.ua.

Alkaline Earth Metal-Catalyzed Approaches to Enynol Derivatives

Alkaline earth metals, such as magnesium and calcium, are increasingly being recognized for their catalytic capabilities in organic synthesis, offering more sustainable and cost-effective alternatives to precious metals nih.govresearchgate.net. These metals, often in the form of organometallic reagents or complexes, can catalyze various transformations, including the synthesis of enynols and related structures. While specific examples directly synthesizing Pent-1-yn-3-one via alkaline earth metal catalysis are less frequently cited in general literature compared to palladium or gold catalysis, these metals are known to facilitate reactions involving alkynes and carbonyl compounds, which could be precursors to enynones or enynol derivatives nih.govresearchgate.net. Research in this area is expanding, exploring their utility in constructing complex molecular architectures.

Reactivity and Mechanistic Investigations of Pent 1 Yn 3 One

Electrophilic Activation and Carbocation Chemistry

Generation and Reactivity of Pentenynyl Cations

The generation and reactivity of pentenynyl cations, while often studied in the context of trifluoromethyl-substituted analogues, highlight the electrophilic nature that can arise from activated alkynyl systems. For instance, trimethylsilyl (B98337) ethers of 1,5-diaryl-3-(trifluoromethyl)pent-1-en-4-yn-3-oles, when treated with superacids like trifluoromethanesulfonic acid (TfOH), yield corresponding CF₃-pentenynyl cations figshare.comresearchgate.netnih.gov. These highly reactive cationic intermediates can then engage in reactions with nucleophiles, such as arenes, leading to the formation of new carbon-carbon bonds and complex molecular architectures figshare.comresearchgate.netnih.gov.

In a related context, α-carbonyl cations, which can be considered precursors to certain pentenynyl-type structures, can be generated through the oxidation of alkynes in the presence of strong acids and oxidizing agents. These intermediates are prone to Wagner-Meerwein rearrangements, potentially leading to β,γ-unsaturated ketones chemrxiv.org. The inherent electrophilicity of these cationic species makes them susceptible to attack by various nucleophiles, driving diverse synthetic transformations.

Table 1: Generation and Reactivity of CF₃-Pentenynyl Cations

| Precursor Type | Reagent/Conditions | Intermediate Cation Type | Subsequent Reaction | Product Type | References |

| Trimethylsilyl ethers of 1,5-diaryl-3-(trifluoromethyl)pent-1-en-4-yn-3-oles | Superacid (e.g., CF₃SO₃H (TfOH)) | CF₃-Pentenynyl Cation | Reaction with Benzene | Conjugated CF₃-pentenynes, followed by cyclization to CF₃-bicyclic structures | figshare.comresearchgate.netnih.gov |

| tert-Butyl-substituted alkyne | HNTf₂, 5 Å MS, 90 °C, DCE | α-Carbonyl Cation | Wagner-Meerwein Rearrangement | β,γ-unsaturated ketone | chemrxiv.org |

Friedel-Crafts Alkenylation Involving Pent-3-yn-2-ones

Friedel-Crafts alkenylation reactions represent a significant class of electrophilic aromatic substitution. Studies involving related alkynyl ketones, specifically 5-(arylamino)pent-3-yn-2-ones, have demonstrated their utility in constructing complex heterocyclic systems. For instance, scandium triflate (Sc(OTf)₃) has been employed as a catalyst to promote the Friedel-Crafts alkenylation of these precursors with various aromatic amines, leading to the formation of highly substituted indole (B1671886) derivatives nih.govacs.org. This reaction pathway highlights the potential for alkynyl ketones to act as electrophilic partners in such transformations, often under Lewis acid catalysis. While direct applications of pent-1-yn-3-one in this specific context are not detailed, the reactivity pattern observed for pent-3-yn-2-ones suggests a potential for similar transformations with appropriate substrates and catalysts.

Table 2: Friedel-Crafts Alkenylation of Pent-3-yn-2-ones

| Substrate | Catalyst | Reaction Type | Product Class | Yield (max) | References |

| 5-(Arylamino)pent-3-yn-2-ones | Sc(OTf)₃ | Friedel-Crafts Alkenylation | Highly substituted indole derivatives | N/A | nih.govacs.org |

| 5-(Arylamino)pent-3-yn-2-ones | SnCl₄ | Hydrochlorination | Z-selective C-Cl bond formation | 84% | nih.govacs.org |

Chemoselective Transformations of Conjugated Unsaturation

Pent-1-yn-3-one, with its conjugated alkyne and ketone functionalities, offers multiple sites for chemical modification, allowing for chemoselective transformations. The carbonyl group is susceptible to nucleophilic attack, while the alkyne can undergo addition reactions.

Conjugate Addition: α,β-Unsaturated ketones, including alkynyl ketones, are known to participate in conjugate addition (1,4-addition) reactions. Organometallic reagents, particularly Gilman reagents (lithium diorganocopper, R₂CuLi), are highly effective for the conjugate addition of various organic groups (alkyl, aryl, alkenyl) to the β-carbon of the unsaturated system openstax.orglibretexts.org. Other organometallic reagents, such as Grignard or organolithium reagents, typically favor direct 1,2-addition to the carbonyl group openstax.org. Nickel catalysis has also been developed for the conjugate addition of alkynyl groups to α,β-unsaturated ketones ateneo.eduthieme-connect.comacs.org.

Selective Reduction: The chemoselectivity of hydrogenation can be demonstrated by the reduction of the carbonyl group while leaving the alkyne intact. For example, manganese catalysts have been shown to selectively hydrogenate aldehydes in the presence of alkynes, such as in the case of pent-2-ynal, which yields pent-2-yn-1-ol without reduction of the triple bond rsc.org. This selectivity is crucial for synthetic strategies that aim to functionalize one group while preserving the other.

Table 3: Chemoselective Transformations of Alkynyl Ketones

| Substrate Class | Reaction Type | Reagent/Catalyst | Functional Group Selectivity | Product Type | References |

| α,β-Unsaturated Ketones | Conjugate Addition | R₂CuLi (Gilman Reagent) | β-carbon addition | Ketones with added R group at β-position | openstax.orglibretexts.org |

| α,β-Unsaturated Ketones | Conjugate Addition | Ni catalyst | Alkynyl group addition | Alkynyl-substituted enones | ateneo.eduthieme-connect.com |

| α,β-Unsaturated Ketones | Conjugate Addition | B-1-alkynyl-9-borabicyclo[3.3.1]-nonanes | β-carbon addition | γ,δ-acetylenic ketones | acs.org |

| Alkynyl Aldehydes | Chemoselective Hydrogenation | Mn(II) pincer complex, H₂ | Carbonyl over Alkyne | Alkynyl alcohols | rsc.org |

Radical Reactivity and Pathways

While specific studies detailing the radical reactivity of pent-1-yn-3-one itself are not extensively covered in the provided search results, alkynes, in general, are known to be reactive species in radical chemistry. They can undergo addition reactions with various radicals, and the presence of the triple bond can influence the stability and subsequent reactions of the resulting radical intermediates.

The reactivity of nitrate (B79036) radicals (NO₃) with alkynes, including compounds like pent-1-yne, has been investigated, indicating that alkynes are susceptible to radical attack psu.edu. Related unsaturated systems, such as the pent-1-en-4-yn-3-yl radical and the 1-penten-3-yl radical, exhibit reactivity characterized by addition to unsaturated bonds and hydrogen abstraction ontosight.aiontosight.ai. These fundamental radical processes suggest that pent-1-yn-3-one could participate in similar reactions, potentially leading to chain extensions or functionalization under radical conditions.

Isomerization Processes in Reaction Cascades

Isomerization reactions play a crucial role in many organic transformations, particularly within cascade sequences. Alkynyl ketones and related systems can undergo various isomerizations, often catalyzed by transition metals or acids.

Acid-Catalyzed Isomerization: Strong acids can promote the isomerization of alkynes. For example, α-carbonyl cations generated from alkyne oxidations can undergo Wagner-Meerwein rearrangements, leading to isomerized products such as β,γ-unsaturated ketones chemrxiv.org. In Friedel-Crafts acylation reactions involving alkynes, isomerization from the (E) to the (Z) configuration of β-chlorovinyl ketones can occur under certain conditions, which can be mitigated by using flow chemistry approaches rsc.org.

Metal-Catalyzed Isomerization: Transition metals, particularly gold, are effective catalysts for the isomerization of alkynyl compounds. Gold catalysis can mediate the rearrangement of alkynyl cyclobutanols and cyclopropanols, often leading to α,β-unsaturated ketones through mechanisms involving alkyne activation, C-C bond migration, and hydrogen shifts beilstein-journals.org. Cascade reactions involving alkynyl systems can also incorporate isomerization steps, leading to diverse cyclic products researchgate.netrsc.orgnottingham.ac.uk.

Applications of Pent 1 Yn 3 One in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The presence of both a terminal alkyne and a ketone moiety within Pent-1-yn-3-one makes it a highly versatile precursor for constructing intricate organic frameworks. Its ability to undergo various addition, cycloaddition, and condensation reactions allows chemists to access complex molecular scaffolds with tailored properties.

Synthesis of Luminescent Derivativesa2bchem.comresearchgate.netnih.gov

Pent-1-yn-3-one and its closely related derivatives, such as pent-1-en-4-yn-3-ones, have been instrumental in the synthesis of molecules exhibiting luminescent properties. Research has demonstrated that these alkynone structures can be transformed into various heterocyclic systems that display fluorescence or phosphorescence. For instance, reactions involving substituted pent-1-en-4-yn-3-ones with hydrazines have yielded luminescent derivatives of acetylenic pyrazolines and pyrazoles, as well as more complex polyheterocyclic systems researchgate.netthieme-connect.com. These studies highlight the potential of alkynone frameworks to serve as foundational units for chromophores and fluorophores, contributing to the development of novel materials for optical and electronic applications ontosight.ai.

Table 1: Synthesis of Luminescent Derivatives from Related Enynones

| Starting Material Type | Reaction Type / Conditions | Product Class | Cited By |

| Pent-1-en-4-yn-3-ones | Reaction with hydrazines | Luminescent pyrazolines, pyrazoles, and combined polyheterocycles | thieme-connect.com, researchgate.net |

| Trialkylsilyl-substituted enynones | Cyclocondensation with hydrazines, followed by desilylation and cycloaddition | Polysubstituted luminescent derivatives of pyrazolines, pyrazoles, and polyheterocycles | thieme-connect.com, researchgate.net |

Construction of Advanced Polyheterocyclic Scaffoldsa2bchem.comresearchgate.netnih.gov

The rich reactivity profile of Pent-1-yn-3-one makes it an excellent precursor for building complex polyheterocyclic scaffolds, which are prevalent in many natural products and pharmacologically active compounds. The alkyne and ketone functionalities can participate in tandem or sequential reactions, leading to the formation of fused or bridged ring systems. Studies have shown that pent-1-en-4-yn-3-ones, structurally related to Pent-1-yn-3-one, can be employed in cyclocondensation reactions with hydrazines to construct polyheterocyclic frameworks incorporating pyrazoline, isoxazole (B147169), thiophene, benzo[d]thiazole, and benzo[d]imidazole motifs researchgate.netthieme-connect.com. These methodologies offer efficient routes to diverse heterocyclic libraries, valuable for drug discovery and materials science researchgate.netnanobioletters.com.

Table 2: Construction of Polyheterocyclic Scaffolds from Related Enynones

| Starting Material Type | Reaction Type / Conditions | Product Class | Cited By |

| Pent-1-en-4-yn-3-ones | Reaction with hydrazines | Combined polyheterocycles, including pyrazolines and isoxazoles | thieme-connect.com, researchgate.net |

| Pent-1-en-4-yn-3-one | Cyclocondensation with phenylhydrazine/p-tolylhydrazine | 1-Aryl-3-ethynyl-4,5-dihydro-1H-pyrazoles, isoxazole derivatives of pyrazoline | researchgate.net, nanobioletters.com |

Precursors for Specific Heterocyclic Compounds

Beyond general complex scaffolds, Pent-1-yn-3-one and its analogues are specifically utilized in the synthesis of various important heterocyclic classes.

Pyranone Synthesisresearchgate.net

The alkynone structure of Pent-1-yn-3-one lends itself to cyclization reactions that form pyranone rings. While direct synthesis from Pent-1-yn-3-one is less detailed in the provided search results, related compounds like 1,5-diaryl-pent-1-en-4-yn-3-ones have been cyclized to yield 4-pyranones bch.ro. Furthermore, diynones, which share the characteristic triple bond adjacent to a carbonyl group, have been successfully converted into 4-pyrones through reactions with water, often catalyzed by acids like TfOH mdpi.com. These transformations underscore the utility of the alkynone motif in pyranone ring formation.

Table 3: Synthesis of Pyranones from Related Alkynone/Diynone Structures

| Starting Material Type | Reaction Type / Conditions | Product Class | Cited By |

| 1,5-Diaryl-pent-1-en-4-yn-3-ones | Cyclization | 4-Pyranones | bch.ro |

| Diynones (e.g., 1,5-diphenylpenta-1,4-diyn-3-one) | Reaction with water/TfOH | 4-Pyrones | mdpi.com |

Thiazole (B1198619) and Oxazole (B20620) Formationthieme-connect.comchemsrc.com

Pent-1-yn-3-one derivatives are valuable precursors for the synthesis of thiazole and oxazole rings, which are fundamental heterocyclic units found in many biologically active molecules and materials. Research has shown that pent-1-en-4-yn-3-ol derivatives can react with thioamides in the presence of catalysts like Ca(OTf)₂ to yield functionalized thiazoles nih.govacs.org. This methodology has also been extended to the synthesis of oxazoles using related propargyl alcohols and amides nih.gov. Additionally, specific thiazole derivatives, such as 3-pent-1-yn-3-yl-1,2-thiazole, have been identified, indicating the incorporation of the pent-1-yn-3-yl moiety into thiazole structures nih.gov.

Table 4: Synthesis of Thiazoles and Oxazoles from Related Structures

| Starting Material Type | Reaction Type / Conditions | Product Class | Cited By |

| Pent-1-en-4-yn-3-ol derivatives | Reaction with thioamides / Ca(OTf)₂ | Thiazoles | acs.org, nih.gov |

| Propargyl alcohols / Amides / Ca(OTf)₂ | Reaction | Oxazoles | nih.gov |

| Precursors to 3-pent-1-yn-3-yl-1,2-thiazole | (Implied synthesis pathway) | Thiazole | nih.gov |

Indole (B1671886) Derivativesnih.gov

The integration of indole moieties into complex organic structures is a significant area of research, driven by the prevalence of indoles in natural products and pharmaceuticals. While direct synthesis of indole derivatives from Pent-1-yn-3-one is not explicitly detailed in the provided search results, related enynone structures have been incorporated into indole systems. For example, the synthesis of (E)-1-(1-tosyl-1H-indol-3-yl)pent-1-en-4-yn-3-one demonstrates the construction of an indole derivative that features a pent-1-en-4-yn-3-one fragment uninsubria.it. This linkage highlights how the reactivity of the alkynone system can be exploited in conjunction with indole chemistry, suggesting potential pathways for creating novel indole-containing compounds.

Table 5: Synthesis of Indole Derivatives Featuring Enynone Moieties

| Starting Material Type | Reaction Type / Conditions | Product Class | Cited By |

| Indole precursors and pent-1-en-4-yn-3-one synthesis steps | Multi-step synthesis incorporating indole and enynone moieties | (E)-1-(1-tosyl-1H-indol-3-yl)pent-1-en-4-yn-3-one | uninsubria.it |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. While specific, fully assigned ¹H NMR data for Pent-1-yn-3-one was not detailed in the searched literature, the expected signals can be inferred based on its structure (CH≡C-CO-CH₂-CH₃) and general chemical shift ranges for its functional groups.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Alkyne (H-1) | 2.5 – 3.0 | Singlet or very small coupling |

| Methylene (B1212753) (H-4) | 2.5 – 3.0 | Triplet |

| Methyl (H-5) | 1.0 – 1.5 | Triplet |

The terminal alkyne proton (H-1) is typically observed as a singlet or with minimal coupling due to its position. The methylene protons (H-4), adjacent to the carbonyl group, are expected to appear in a similar region, likely as a triplet due to coupling with the methyl protons. The methyl protons (H-5) are anticipated to resonate as a triplet at lower field. sigmaaldrich.compdx.edu

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon backbone of a molecule. For Pent-1-yn-3-one, the following chemical shifts are expected for its distinct carbon environments:

| Carbon Type | Expected Chemical Shift (ppm) |

| C-1 (Alkyne) | 70 – 80 |

| C-2 (Alkyne) | 80 – 90 |

| C-3 (Carbonyl) | 190 – 200 |

| C-4 (Methylene) | 30 – 40 |

| C-5 (Methyl) | 10 – 15 |

The terminal alkyne carbons (C-1 and C-2) are characteristic of sp-hybridized carbons, appearing in the 70-90 ppm range. The carbonyl carbon (C-3) is highly deshielded and typically resonates significantly downfield, between 190 and 200 ppm. The methylene (C-4) and methyl (C-5) carbons exhibit chemical shifts typical for sp³ hybridized carbons in alkyl chains, with the methylene carbon being slightly more deshielded due to its proximity to the carbonyl group. pdx.edusavemyexams.comlibretexts.org

Application in Regiochemistry Confirmation

NMR spectroscopy plays a pivotal role in confirming the regiochemistry, or the specific arrangement of atoms and functional groups within a molecule. For Pent-1-yn-3-one, the distinct chemical shifts observed in both ¹H and ¹³C NMR spectra serve to unambiguously establish the position of the triple bond and the carbonyl group. For instance, the characteristic chemical shifts of the terminal alkyne proton and carbons, along with the carbonyl carbon's downfield resonance, confirm the CH≡C-CO-CH₂-CH₃ connectivity, differentiating it from potential isomers. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups by detecting the absorption of IR radiation, which causes molecular vibrations. Raman spectroscopy, while less commonly detailed for this specific compound in the searched literature, provides complementary vibrational information.

For Pent-1-yn-3-one, characteristic IR absorption bands are expected for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Terminal Alkyne C≡C | 2100 – 2250 | Weak-Medium | Characteristic for triple bond stretch. libretexts.orgresearchgate.net |

| Terminal Alkyne sp C-H | ~3300 | Medium | Sharp peak, indicative of a terminal alkyne. libretexts.org |

| Ketone C=O | 1685 – 1715 | Strong | Conjugation with the alkyne shifts it to the lower end of the typical ketone range. libretexts.orgpg.edu.pllibretexts.org |

The presence of a strong absorption band in the 1685-1715 cm⁻¹ region confirms the ketone functionality, while the weak but sharp band around 2100-2250 cm⁻¹ indicates the alkyne triple bond. The sharp peak near 3300 cm⁻¹ further confirms the terminal nature of the alkyne. libretexts.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural elucidation. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the determination of elemental composition.

Molecular Ion: Pent-1-yn-3-one (C₅H₆O) has a molecular weight of 82.1005 g/mol nist.govnih.gov. Under electron ionization (EI) conditions, the molecular ion peak (M⁺) is expected at m/z 82. nist.gov

Fragmentation Patterns: Ketones typically undergo fragmentation by cleaving carbon-carbon bonds adjacent to the carbonyl group. For Pent-1-yn-3-one, common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the ethyl group, yielding an acylium ion [CH≡C-CO-CH₂]⁺ at m/z 67.

Loss of an ethyl radical (•CH₂CH₃) from the ethyl group, yielding an acylium ion [CH≡C-CO]⁺ at m/z 53.

Cleavage of the C-C bond between the carbonyl and the alkyne, yielding an ethyl acylium ion [CH₃CH₂CO]⁺ at m/z 57, which is often a prominent peak in ketone mass spectra. chemguide.co.uklibretexts.orglibretexts.org

Formation of smaller fragments like the alkyne cation [CH≡C]⁺ at m/z 25 or the ethyl cation [CH₃CH₂]⁺ at m/z 29. libretexts.org

HRMS: HRMS provides accurate mass measurements, enabling the determination of the elemental formula. For example, the protonated molecular ion [M+H]⁺ of Pent-1-yn-3-one would have a theoretical exact mass of approximately 83.04426 Da, allowing for unambiguous confirmation of its elemental composition (C₅H₆O). algimed.commeasurlabs.com

X-ray Diffraction Analysis for Structural Elucidation

While specific crystallographic data for Pent-1-yn-3-one was not detailed in the reviewed literature, if obtained as a single crystal, XRD analysis would provide unparalleled detail. This would include confirming the planar geometry around the carbonyl group, the sp hybridization of the alkyne carbons, the precise bond lengths of the C≡C and C=O bonds, and the spatial arrangement of the ethyl group. XRD is considered the gold standard for unambiguous structural confirmation of crystalline solids. americanpharmaceuticalreview.commdpi.com

Computational Chemistry Investigations

Computational chemistry provides powerful tools to understand the fundamental electronic properties and reactivity of molecules like Pent-1-yn-3-one. These methods allow for the prediction of molecular behavior, reaction mechanisms, and electronic distributions that are often challenging to observe experimentally.

Molecular Orbital Theory and Hybridization Analysis

Molecular Orbital (MO) theory describes the distribution of electrons in molecules by combining atomic orbitals (AOs) to form molecular orbitals (MOs). These MOs can be bonding (lower energy, stabilizing) or antibonding (higher energy, destabilizing). The hybridization of atomic orbitals—the mixing of atomic orbitals to form new hybrid orbitals suitable for bonding—is a key concept that influences the geometry and electronic properties of molecules.

For Pent-1-yn-3-one (CH₃-C(=O)-C≡C-H), the hybridization of its carbon atoms can be determined based on the functional groups they are part of:

The terminal alkyne carbon (C1) is sp hybridized, forming one sigma bond and two pi bonds.

The internal alkyne carbon (C2) is also sp hybridized, participating in the triple bond.

The carbonyl carbon (C3) is sp² hybridized, forming one sigma bond to the alkyne, one sigma bond to the methyl group, and one pi bond with the oxygen atom.

The methyl carbon (C4) is sp³ hybridized, forming four sigma bonds to hydrogen atoms and the carbonyl carbon.

These hybridization states dictate the molecular geometry and the overlap of atomic orbitals to form the sigma and pi frameworks of the molecule. The pi systems, particularly those involving the triple bond and the carbonyl group, are crucial for understanding the molecule's electronic structure and reactivity.

| Carbon Atom | Hybridization | Associated Functional Group |

| C1 (Terminal alkyne) | sp | Alkyne |

| C2 (Internal alkyne) | sp | Alkyne |

| C3 (Carbonyl) | sp² | Ketone |

| C4 (Methyl) | sp³ | Alkyl |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases scispace.comwikipedia.org. Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density distribution as its fundamental quantity. This approach has become a cornerstone in computational chemistry due to its balance of accuracy and computational cost scispace.comwikipedia.org.

Key concepts derived from DFT that are vital for understanding reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO represents the highest energy level occupied by electrons, indicating the molecule's ability to donate electrons. The LUMO represents the lowest energy level that is unoccupied, signifying the molecule's ability to accept electrons irjweb.comossila.com. The interaction between the HOMO of one molecule and the LUMO of another is often the initial step in many chemical reactions ossila.com.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant descriptor of a molecule's stability and reactivity. A larger gap generally correlates with higher kinetic energy stability, lower reactivity, and greater resistance to electronic excitation irjweb.comossila.comchalcogen.ro. Conversely, a smaller gap suggests greater reactivity and potential for charge transfer.

Electron Density and Reactivity Indices: DFT calculations can map electron density distributions, revealing areas of high and low electron concentration. Concepts derived from DFT, such as chemical potential, chemical hardness, and electrophilicity indices, provide quantitative measures of a molecule's tendency to gain or lose electrons and its resistance to deformation of its electron cloud scispace.commdpi.com. Fukui functions, for instance, can pinpoint specific atomic sites that are prone to nucleophilic or electrophilic attack researchgate.net.

While specific published DFT data for Pent-1-yn-3-one across all these parameters might require specialized literature, studies on related compounds illustrate these principles. For example, research on other organic molecules has reported HOMO-LUMO gaps and atomic charges, which are crucial for predicting reaction sites and stability irjweb.comchalcogen.ro.

Illustrative DFT Properties (Based on Related Compounds)

| Property | Value (eV) | Compound/Context | Reference |

| HOMO Energy | -6.2967 | Imidazole derivative (illustrative) | irjweb.com |

| LUMO Energy | -1.8096 | Imidazole derivative (illustrative) | irjweb.com |

| HOMO-LUMO Gap | 4.4871 | Imidazole derivative (illustrative) | irjweb.com |

| Electrophilicity (ω) | 5.14 | Related molecule 5 (illustrative) | rsc.org |

| Chemical Hardness (η) | 2.49 | Related molecule 5 (illustrative) | rsc.org |

Note: The values above are illustrative and derived from studies on related compounds to demonstrate the types of data obtained from DFT calculations. Specific values for Pent-1-yn-3-one would require dedicated computational studies.

Transition State Analysis and Reaction Mechanism Modeling

Understanding how chemical reactions proceed involves analyzing the energy landscape, including transition states and reaction intermediates. Transition state theory and computational methods like DFT are instrumental in modeling these processes.

Activation Energy (Ea): This is the minimum energy that reacting particles must possess for a reaction to occur savemyexams.comsparkl.me. It represents the energy barrier that must be overcome to reach the transition state savemyexams.com. Reactions with lower activation energies proceed faster sparkl.me.

Transition States (TS): These are high-energy, unstable molecular configurations that exist momentarily during a chemical reaction as reactants transform into products savemyexams.comlibretexts.org. Computational methods can predict the structures and energies of these states.

Reaction Mechanisms: DFT can be used to map out detailed reaction pathways, identifying all intermediates and transition states involved. Techniques like the Intrinsic Reaction Coordinate (IRC) analysis trace the reaction path from reactants through transition states to products rsc.orgrsc.org. This allows for the calculation of energy barriers (activation energies) and the determination of the rate-determining step in a multi-step reaction rsc.orglibretexts.orgrsc.orgosti.gov.

Studies on related unsaturated carbonyl compounds have provided insights into reaction barriers and mechanisms. For instance, research on carbene rearrangements has reported cyclization barriers in the range of 18-19 kcal/mol acs.org. Other investigations into reaction pathways have calculated activation energies for specific steps in the order of 20-22 kcal/mol, along with Gibbs free energies for intermediates rsc.orgrsc.org. These values are critical for understanding the kinetics and feasibility of proposed reaction routes.

Illustrative Reaction Barrier Data (Based on Related Compounds)

| Reaction Step/State | Activation Energy (kcal/mol) | Context/Compound Type | Reference |

| Cyclization Barrier | 18.9 | Rearrangement of pent-1-en-4-yn-3-one (illustrative) | acs.org |

| Transition State I | 19.86 | SN2 reaction pathway (illustrative) | rsc.org |

| Transition State II | 21.40 | SN2 reaction pathway (illustrative) | rsc.org |

| Hydrogen Elimination | -30.1 | 1-propynyl radical + ethylene (B1197577) (illustrative) | osti.gov |

Note: The data presented above are derived from studies on molecules structurally or mechanistically related to Pent-1-yn-3-one. These examples serve to illustrate the types of computational data generated for transition state analysis and reaction mechanism modeling.

Future Research Directions

Exploration of Novel Catalytic Systems for Pent-1-yn-3-one Synthesis

The efficient and selective synthesis of Pent-1-yn-3-one is crucial for its broader application. Current synthetic routes, while established, often present challenges related to yield, reaction conditions, or the generation of byproducts. Future research should focus on the development of novel catalytic systems that offer improved efficiency, sustainability, and atom economy.

Table 1: Comparative Yields in Alkynyl Ketone Synthesis (Illustrative)

| Catalytic System Example | Reaction Type | Reported Yield (%) | Conditions | Notes |

| Pd-catalyzed coupling | Sonogashira | 70-85 | Various | Established, but can require specific ligands and conditions. |

| Au-catalyzed cyclization | Intramolecular | 60-80 | Mild | Effective for specific structures, potential for broader applicability. |

| Cu-catalyzed addition | Alkyne-Carbonyl | 50-75 | Various | Can be sensitive to substrate and conditions. |

| Future Novel Systems | Target | >90 | Milder | Higher selectivity, reduced byproducts, improved sustainability. |

Note: The "Future Novel Systems" row represents a target for research and development, not a currently reported finding.

Development of Asymmetric Transformations

The introduction of chirality into molecules is fundamental in many areas of chemistry, particularly in pharmaceuticals and advanced materials. Currently, there is limited literature detailing the development of asymmetric transformations specifically for Pent-1-yn-3-one. This presents a significant opportunity for research.

Future work should concentrate on developing enantioselective methods for functionalizing Pent-1-yn-3-one. This could involve asymmetric additions to the carbonyl group, stereoselective reactions at the alkyne moiety (e.g., asymmetric hydrofunctionalization), or enantioselective functionalization of the carbon backbone. The design and application of chiral catalysts, including chiral metal complexes, organocatalysts, and enzymatic systems, will be critical. Achieving high enantiomeric excesses (ee) in these transformations will enable the synthesis of enantiomerically pure derivatives of Pent-1-yn-3-one, opening doors to chiral building blocks for complex molecule synthesis.

Table 2: Enantioselectivity in Alkynyl Ketone Transformations (Illustrative)

| Asymmetric Method Example | Reaction Type | Substrate Class | Reported ee (%) | Catalyst Type | Notes |

| Chiral Lewis Acid | Conjugate Addition | α,β-Unsaturated Ketones | 70-90 | Metal-based | Effective for related systems. |

| Organocatalysis | Michael Addition | Enones | 60-85 | Small Organic Molecule | Versatile, but substrate-dependent. |

| Asymmetric Hydrogenation | Alkenes | Various | 80-95 | Chiral Metal Complex | Well-established for C=C bonds. |

| Future Research Goal | Various transformations | Pent-1-yn-3-one | >95 | Novel Chiral Catalysts | Enabling access to enantiopure products. |

Note: The "Future Research Goal" row represents a target for research and development, not a currently reported finding.

Expansion of Synthetic Applications in Materials Science

The unique structure of Pent-1-yn-3-one, with its conjugated π-system and reactive functional groups, suggests considerable potential for its application in materials science. While its use as a building block for components with specific optical and electronic properties has been noted, detailed research into its integration into functional materials remains an emerging area.

Future research could focus on incorporating Pent-1-yn-3-one into polymers, such as conjugated polymers for organic electronics (e.g., organic light-emitting diodes, organic photovoltaics) or specialty polymers with tailored mechanical or thermal properties. The alkyne functionality can also be leveraged for "click chemistry" reactions, enabling the facile synthesis of complex polymer architectures or the functionalization of surfaces. Furthermore, its potential in supramolecular chemistry, for the design of self-assembling systems or molecular sensors, warrants investigation. Understanding how the electronic and structural features of Pent-1-yn-3-one derivatives influence bulk material properties will be key to unlocking these applications.

Investigation of Pent-1-yn-3-one in Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple chemical transformations occurring sequentially in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. The dual functionality of Pent-1-yn-3-one makes it an attractive candidate for such sophisticated reaction sequences.

Future research should explore the potential of Pent-1-yn-3-one to participate in cascade and domino reactions. This could involve reactions where the alkyne undergoes an addition or cyclization, followed by a reaction involving the ketone group, or vice versa. For example, it could be a key component in multicomponent reactions leading to heterocycles or complex carbon frameworks. Investigating reaction conditions and catalyst systems that can orchestrate these sequential transformations will be crucial. Such studies could lead to the development of highly efficient synthetic routes to complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Pent-1-yn-3-one with high purity, and how can experimental protocols be optimized to address them?

- Methodological Answer : Synthesis of Pent-1-yn-3-one often faces issues with byproduct formation due to the reactivity of the alkyne group. To optimize purity:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the alkyne .

- Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 ratio) for purification .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) .

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaH | THF | 72 | 88 |

| KOtBu | DMF | 65 | 92 |

| None | Toluene | 48 | 78 |

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish Pent-1-yn-3-one from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The terminal alkyne proton appears as a singlet at δ 1.8–2.0 ppm, while the ketone carbonyl group shows a peak at δ 2.1–2.3 ppm .

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the alkyne (C≡C) stretch, and a ketone (C=O) stretch appears at ~1700 cm⁻¹ .

- Cross-Verification : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic pathways explain the regioselectivity of Pent-1-yn-3-one in cycloaddition reactions under varying catalytic conditions?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify electronic/steric factors influencing regioselectivity .

- Conduct kinetic studies (e.g., variable-temperature NMR) to differentiate between concerted and stepwise mechanisms .

- Compare experimental outcomes with catalysts like Pd(PPh₃)₄ (favors [2+2] cycloaddition) vs. CuI (promotes [3+2] pathways) .

- Data Contradiction Analysis : Discrepancies in product ratios may arise from solvent polarity effects (e.g., DMF stabilizes ionic intermediates, altering selectivity) .

Q. How does the tautomeric equilibrium of Pent-1-yn-3-one in protic solvents impact its reactivity in nucleophilic additions?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Use stopped-flow UV-Vis spectroscopy to monitor enol-keto tautomerization rates in solvents like methanol .

- Isotopic Labeling : Introduce deuterium at the α-position to track proton transfer dynamics .

- Computational Modeling : Calculate Gibbs free energy differences between tautomers using Gaussian09 with the B3LYP/6-31G(d) basis set .

Experimental Design & Data Analysis

Q. What statistical tools are appropriate for analyzing discrepancies in reported reaction yields of Pent-1-yn-3-one derivatives?

- Methodological Answer :

- Perform ANOVA to assess variability across replicates .

- Apply principal component analysis (PCA) to identify latent variables (e.g., catalyst loading, temperature) affecting yield .

- Use Bayesian regression to model uncertainty in kinetic data .

Q. How can researchers validate the reproducibility of synthetic protocols for Pent-1-yn-3-one across different laboratories?

- Methodological Answer :

- Follow the ARRIVE guidelines for transparent reporting of experimental parameters (e.g., solvent batch, humidity) .

- Share raw NMR and chromatographic data via repositories like Zenodo to enable cross-lab verification .

- Conduct interlaboratory studies with standardized reagents and equipment .

Key Considerations for Rigorous Research Questions

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (compound), Intervention (reaction conditions), Comparison (control experiments), and Outcomes (yield/purity) .

- Avoid Ambiguity : Use precise terminology (e.g., "regioselectivity" vs. "reactivity") and quantify outcomes (e.g., enantiomeric excess ≥95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.